molecular formula C9H15N3S B13150457 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol

5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13150457
M. Wt: 197.30 g/mol
InChI Key: CODOCIROJGOBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutylamine with propyl isothiocyanate, followed by cyclization with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the triazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific cyclobutyl and propyl substituents, which confer distinct steric and electronic properties. These features can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

3-cyclobutyl-4-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H15N3S/c1-2-6-12-8(7-4-3-5-7)10-11-9(12)13/h7H,2-6H2,1H3,(H,11,13)

InChI Key

CODOCIROJGOBPT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NNC1=S)C2CCC2

Origin of Product

United States

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